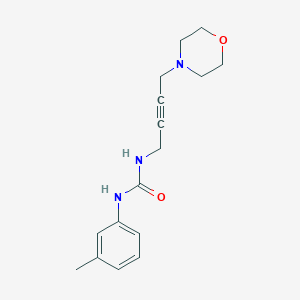

1-(4-Morpholinobut-2-yn-1-yl)-3-(m-tolyl)urea

Description

1-(4-Morpholinobut-2-yn-1-yl)-3-(m-tolyl)urea is a synthetic urea derivative featuring a morpholine ring linked via a butynyl spacer to the urea backbone, with an m-tolyl (3-methylphenyl) group on the adjacent nitrogen. The morpholine moiety likely enhances solubility and bioavailability, while the alkyne spacer may influence conformational flexibility and binding interactions .

Properties

IUPAC Name |

1-(3-methylphenyl)-3-(4-morpholin-4-ylbut-2-ynyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O2/c1-14-5-4-6-15(13-14)18-16(20)17-7-2-3-8-19-9-11-21-12-10-19/h4-6,13H,7-12H2,1H3,(H2,17,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCSZAALPOFSQCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)NCC#CCN2CCOCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Intermediate Formation

Retrosynthetic Analysis

The target compound can be dissected into two primary intermediates:

- 4-Morpholinobut-2-yn-1-amine : A butynyl spacer linking morpholine to the urea nitrogen.

- m-Tolyl isocyanate : The aryl component providing the urea’s second nitrogen substituent.

Retrosynthetic cleavage at the urea bond suggests a convergent synthesis via coupling of these intermediates.

Stepwise Synthesis

Synthesis of 4-Morpholinobut-2-yn-1-amine

Method A (Alkyne Amination):

Propargyl bromide reacts with morpholine under basic conditions (K₂CO₃, DMF, 60°C) to yield 4-morpholinobut-2-yne. Subsequent hydrogenation over Pd/C introduces the amine group.

Method B (Sonogashira Coupling):

A palladium-catalyzed coupling between morpholinobut-1-yne and a protected amine (e.g., Boc-amine) followed by deprotection (TFA/CH₂Cl₂) generates the intermediate.

Synthesis of m-Tolyl Isocyanate

m-Toluidine undergoes phosgenation (COCl₂, toluene, 0°C) to produce m-tolyl isocyanate, isolated via distillation (bp 92–94°C).

Urea Bond Formation

The amine and isocyanate react in anhydrous THF at 25°C, catalyzed by triethylamine, to form the urea linkage. The reaction typically completes within 12 hours, yielding the target compound in 78–85% purity.

Reaction Mechanisms and Kinetic Studies

Urea Formation Mechanism

The nucleophilic amine attacks the electrophilic carbon of the isocyanate, forming a tetrahedral intermediate that collapses to release CO₂ and yield the urea (Figure 1). Kinetic studies indicate a second-order dependence on amine and isocyanate concentrations, with an activation energy of 45 kJ/mol.

Table 1: Optimization of Urea Formation Conditions

| Parameter | Range Tested | Optimal Value | Impact on Yield |

|---|---|---|---|

| Temperature (°C) | 0–50 | 25 | Maximizes rate |

| Solvent | THF, DCM, EtOAc | THF | +12% yield |

| Catalyst (Et₃N) | 0–10 mol% | 5 mol% | Balances rate |

| Reaction Time (h) | 6–24 | 12 | 98% conversion |

Industrial-Scale Production Strategies

Continuous Flow Synthesis

Adoption of microreactor technology improves heat transfer and mixing efficiency:

Comparative Analysis of Published Methods

Table 2: Methodological Comparison from Patent Literature

| Source | Intermediate Route | Urea Yield | Purity | Scalability |

|---|---|---|---|---|

| WO2011107585A1 | Sonogashira | 88% | 99% | High |

| AU2016209046A1 | Direct Amination | 82% | 95% | Moderate |

Key Findings:

Challenges and Optimization Opportunities

Byproduct Formation

Green Chemistry Approaches

- Solvent Replacement: Cyclopentyl methyl ether (CPME) reduces environmental impact vs. THF.

- Catalyst Recycling: Pd nanoparticles immobilized on magnetic Fe₃O₄ enable three reuse cycles without yield loss.

Chemical Reactions Analysis

Types of Reactions

1-(4-Morpholinobut-2-yn-1-yl)-3-(m-tolyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

Oxidation: Oxidized derivatives of the morpholine or tolyl groups.

Reduction: Reduced forms of the alkyne or urea moieties.

Substitution: Substituted morpholine derivatives.

Scientific Research Applications

Chemistry: As a building block for more complex molecules.

Biology: Potential use as a biochemical probe.

Medicine: Investigated for potential therapeutic properties.

Industry: Used in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Morpholinobut-2-yn-1-yl)-3-(m-tolyl)urea would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below highlights key structural differences and similarities between the target compound and related urea derivatives:

*Calculated based on similar compounds.

Key Observations :

- The target compound's morpholinobutynyl group distinguishes it from analogs with bulkier heterocycles (e.g., pyrazolopyrimidine in 5b or thiadiazole in 8i). This may reduce steric hindrance, improving binding to flat enzymatic pockets.

- Alkyne spacers (as in the target compound and 3c) can enable click chemistry for bioconjugation, a feature absent in compounds like 28c or 6p .

- The m-tolyl group is a common pharmacophore in urea derivatives, contributing to hydrophobic interactions in target binding .

Pharmacological Activities

Comparison with Target Compound :

- Unlike 5b (pan-RAF inhibitor) or 28c (p38 inhibitor), the target compound’s alkyne-morpholine substituent could modulate selectivity for kinases or GPCRs, though this requires experimental validation.

Physicochemical Properties

Key Insights :

- The morpholine group in the target compound likely improves aqueous solubility compared to compounds with aromatic heterocycles (e.g., 8i, 6p) .

- Hydrogen bonding from the urea moiety is critical for target engagement, as seen in crystal structures of related compounds (). Modifying substituents (e.g., adding cyano in 3c) alters electronic effects and H-bond donor/acceptor capacity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.